molecular formula C19H26N4O6 B14708687 Glycyl-L-phenylalanyl-L-seryl-L-proline CAS No. 23827-99-8

Glycyl-L-phenylalanyl-L-seryl-L-proline

Cat. No.: B14708687
CAS No.: 23827-99-8
M. Wt: 406.4 g/mol
InChI Key: OICJYDYPVUYVDT-KKUMJFAQSA-N
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Description

Glycyl-L-phenylalanyl-L-seryl-L-proline is a tetrapeptide composed of four amino acids: glycine, phenylalanine, serine, and prolineThe molecular formula of this compound is C19H26N4O6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-phenylalanyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for serine and proline.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-phenylalanyl-L-seryl-L-proline can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the peptide.

    Reduction: Smaller peptide fragments.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Glycyl-L-phenylalanyl-L-seryl-L-proline has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-L-phenylalanyl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress, acetylcholine depletion, and secretase activities, leading to neuroprotective effects . The peptide can influence various cellular processes, including apoptosis and necrosis, by interacting with key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-phenylalanyl-L-seryl-L-proline is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of proline, a cyclic amino acid, contributes to the peptide’s stability and conformation, making it suitable for various applications.

Properties

CAS No.

23827-99-8

Molecular Formula

C19H26N4O6

Molecular Weight

406.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H26N4O6/c20-10-16(25)21-13(9-12-5-2-1-3-6-12)17(26)22-14(11-24)18(27)23-8-4-7-15(23)19(28)29/h1-3,5-6,13-15,24H,4,7-11,20H2,(H,21,25)(H,22,26)(H,28,29)/t13-,14-,15-/m0/s1

InChI Key

OICJYDYPVUYVDT-KKUMJFAQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN)C(=O)O

Origin of Product

United States

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